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Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a
pivotal target due to its critical role in cell cycle progression. The development of selective and
potent CDK2 inhibitors is a key focus for researchers in oncology and drug discovery. This
guide provides a detailed comparison of AUZ454 (also known as K03861), a notable type Il
CDK2 inhibitor, with other prominent CDK inhibitors, supported by experimental data and
detailed methodologies.

Introduction to AUZ454

AUZ454 is a potent and selective type Il inhibitor of CDK2.[1][2] Unlike type | inhibitors that
compete directly with ATP in the active site of the kinase, type Il inhibitors bind to an allosteric
site, often inducing a non-active conformation of the enzyme. AUZ454 inhibits CDK2 activity by
competing with the binding of its activating cyclin partners.[1][3]

Comparative Analysis of Inhibitor Potency and
Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target)
and its selectivity (how well it distinguishes its target from other kinases). The following tables
summarize the available quantitative data for AUZ454 and a selection of other CDK inhibitors.

Table 1: Biochemical Potency of CDK Inhibitors
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. Potency
Inhibitor Target ] . Notes
(IC50/Ki/Kd in nM)
Type Il inhibitor,
AUZ454 (K03861) CDK2 (WT) Kd: 50[1][2][4] competes with cyclin

binding.

CDK2 (C118L mutant)

Kd: 18.6[1][2][4]

CDK2 (A144C mutant)

Kd: 15.4[1][2][4]

CDK2 (C118L/Al144C

mutant)

Kd: 9.7[1][2][4]

Dinaciclib (SCH

Potent inhibitor of

727965) CchKd 150 SRIEIE] multiple CDKs.
CDK2 IC50: 1[5][6][7][8]
CDKS5 IC50: 1[5][6][7][8]
CDK9 IC50: 4[5][6][7][8]

PF-06873600

Selective inhibitor of

o CDK2 Ki: 0.09[9][10] CDK2, CDK4, and
(Ebvaciclib)
CDKB6.
CDK4 Ki: 0.13[9]
CDK6 Ki: 0.16[9]
L Primarily a CDK4/6
Ribociclib (LEE011) CDK4 IC50: 10[11][12]

inhibitor.

CDK®6 IC50: 39[11][12]

Abemaciclib Highly selective
CDK4 IC50: 2 o

(LY2835219) CDKA4/6 inhibitor.

CDK®6 IC50: 10

Table 2: Cellular Activity of CDK Inhibitors in Cancer Cell Lines
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Potency (IC50 in

Inhibitor Cell Line Assay
HM)
] CCKS8 Proliferation Effective at 10-20
AUZ454 (K03861) Caki-1, ACHN
Assay UM[3]
DNA Replication
Dinaciclib A2780 (Thymidine 0.004
Incorporation)
PF-06873600 OVCAR-3 Proliferation 0.019 - 0.045[10]
o MTT Proliferation
Palbociclib MCF-7 49[13]
Assay
MTT Proliferation
MDA-MB-231 18[13]
Assay
MCF7-PR (Palbociclib  MTT Proliferation
) 7.15[14]
Resistant) Assay
o SNU-EP2
Abemaciclib MTT Assay 0.82[15]
(Ependymoma)
SNU-EP1203
MTT Assay 0.89[15]
(Ependymoma)
MCF-7 Cell Viability 0.69[16]

L Neuroblastoma cell _
Ribociclib ) Cytostasis 0.307[17]
lines (average)

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are
tested, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental
workflow.
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CDK2 Signaling Pathway in Cell Cycle Progression
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Workflow for In Vitro Kinase Assay (e.g., ADP-Glo)
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of CDK inhibitor (e.g., AUZ454)
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Logical Framework for Inhibitor Comparison
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(IC50, Ki, Kd) (vs. other kinases) (IC50 in cell lines) (e.g., cell cycle arrest)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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